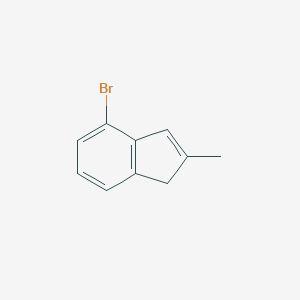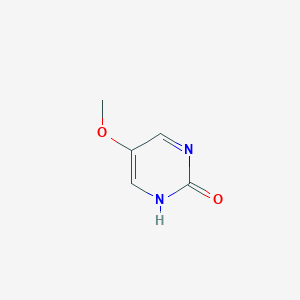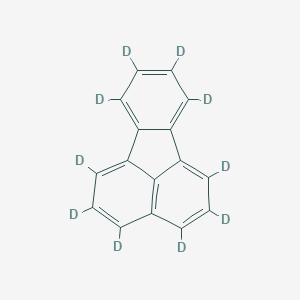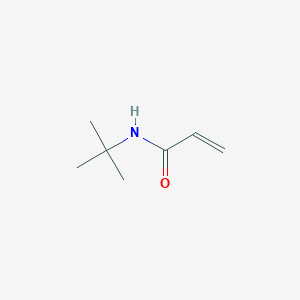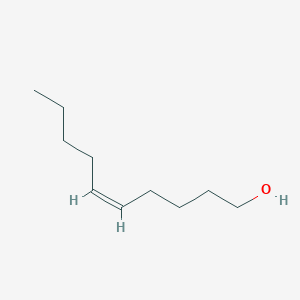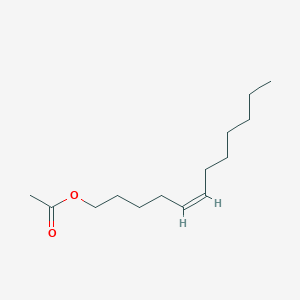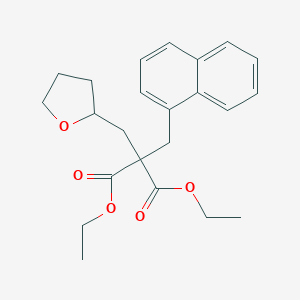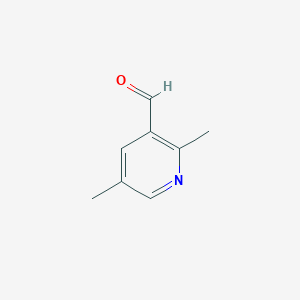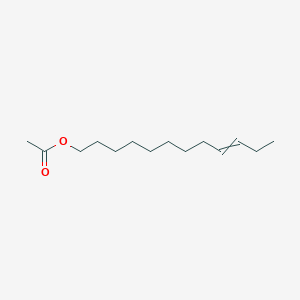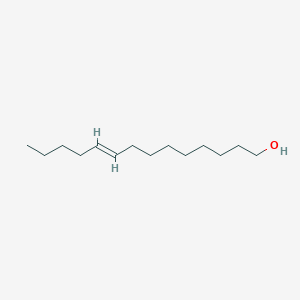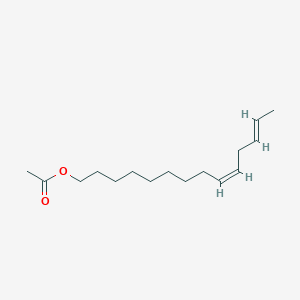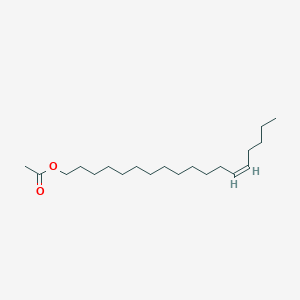
trans-11-Tetradecenyl acetate
Overview
Description
trans-11-Tetradecenyl acetate is an organic compound commonly used as a pheromone in pest control. It is a colorless to pale yellow liquid with a characteristic odor. This compound is particularly significant in the agricultural sector for its role in integrated pest management strategies, where it is used to disrupt the mating patterns of certain insect pests.
Mechanism of Action
Target of Action
The primary targets of trans-11-Tetradecenyl acetate are certain species of insects, specifically Platynota stultana and Spodoptera litura . This compound acts as a pheromone , a chemical substance that triggers a social response in members of the same species .
Mode of Action
This compound interacts with its targets by being released into the environment and detected by the olfactory receptors of the insects . This triggers a behavioral response in the insects, typically attracting them to the source of the pheromone .
Biochemical Pathways
It is known that the detection of the pheromone triggers a cascade of neurological signals that lead to behavioral changes . The compound is also involved in the metabolism of a major class of insect pheromones which includes fatty aldehydes, alcohols, and their acetate esters .
Pharmacokinetics
Instead, it is released into the environment and detected by the olfactory receptors of the insects .
Result of Action
The primary result of the action of this compound is the attraction of insects to the source of the pheromone . This can result in behaviors such as mating or aggregation .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, humidity, and wind can affect the dispersion and detection of the pheromone in the environment . Additionally, the presence of other competing pheromones or odors can also influence the effectiveness of the compound .
Biochemical Analysis
Biochemical Properties
It is known that this compound plays a role in the biochemical reactions of certain insects, acting as a sex pheromone
Cellular Effects
Given its role as a pheromone, it is likely that it influences cell signaling pathways related to mating behavior in certain insects .
Molecular Mechanism
It is known to act as a sex pheromone in certain insects, suggesting that it may bind to specific receptors or proteins to exert its effects
Dosage Effects in Animal Models
The effects of varying dosages of trans-11-Tetradecenyl acetate in animal models have not been extensively studied. Given its role as a pheromone, it is likely that its effects are dose-dependent, with higher concentrations leading to increased behavioral responses .
Metabolic Pathways
It is known that the compound is involved in the biosynthesis of sex pheromones in certain insects
Transport and Distribution
Given its role as a pheromone, it is likely that it is transported to and released from specific glands in certain insects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-11-Tetradecenyl acetate typically involves the Claisen rearrangement of orthoesters. This method allows for the stereoselective synthesis of the compound, ensuring the desired (E)-configuration . The reaction conditions often include the use of specific catalysts and controlled temperatures to achieve high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable processes such as the use of microchannel reactors. These reactors facilitate improved mass transfer and reaction rates, leading to higher efficiency and reduced reaction times . The use of modified resin catalysts can further enhance the yield and reduce the need for extensive post-treatment processes.
Chemical Reactions Analysis
Types of Reactions
trans-11-Tetradecenyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the acetate group to an alcohol group.
Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield (E)-11-Tetradecenal or (E)-11-Tetradecenoic acid, while reduction can produce (E)-11-Tetradecen-1-ol.
Scientific Research Applications
trans-11-Tetradecenyl acetate has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of stereoselective synthesis and reaction mechanisms.
Biology: The compound is studied for its role as a pheromone in insect behavior and ecology.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its ability to penetrate biological membranes.
Industry: It is widely used in the agricultural industry for pest control, particularly in pheromone traps and mating disruption techniques .
Comparison with Similar Compounds
Similar Compounds
(Z)-11-Tetradecen-1-ol acetate: This isomer has a different spatial arrangement of atoms, leading to different olfactory properties and biological activities.
(E)-9-Tetradecen-1-ol acetate: Another isomer with a double bond at a different position, affecting its pheromone activity.
(E)-11-Tetradecenal: An aldehyde derivative with similar uses in pest control.
Uniqueness
trans-11-Tetradecenyl acetate is unique due to its specific (E)-configuration, which is crucial for its effectiveness as a pheromone. This configuration ensures that it interacts correctly with the olfactory receptors in target insect species, making it a highly effective tool in integrated pest management .
Properties
IUPAC Name |
[(E)-tetradec-11-enyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18-16(2)17/h4-5H,3,6-15H2,1-2H3/b5-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJINQJFQLQIYHX-SNAWJCMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCCCCCCCCCCOC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C/CCCCCCCCCCOC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1035286 | |
| Record name | (E)-11-Tetradecenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1035286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33189-72-9, 26532-95-6 | |
| Record name | (E)-11-Tetradecenyl acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33189-72-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 11-Tetradecenyl acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026532956 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 11-Tetradecenyl acetate, (11E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033189729 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 11-Tetradecen-1-ol, 1-acetate, (11E)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (E)-11-Tetradecenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1035286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (E)-tetradec-11-enyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.714 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 11-TETRADECENYL ACETATE, (11E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UXJ691Z784 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


